Oleic acid-d9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

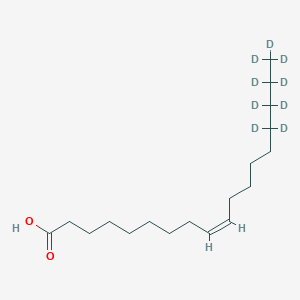

Molecular Formula |

C18H34O2 |

|---|---|

Molecular Weight |

291.5 g/mol |

IUPAC Name |

(Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoic acid |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-/i1D3,2D2,3D2,4D2 |

InChI Key |

ZQPPMHVWECSIRJ-MAWLMIAVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCC/C=C\CCCCCCCC(=O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is Oleic acid-d9 and its chemical properties?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleic acid-d9 is a deuterated form of oleic acid, a ubiquitous monounsaturated omega-9 fatty acid. In the scientific research community, particularly in the fields of lipidomics, metabolomics, and pharmaceutical development, stable isotope-labeled compounds like this compound are indispensable tools. The substitution of nine hydrogen atoms with deuterium provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification and a tracer for metabolic studies. This guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant protocols for this compound.

Chemical and Physical Properties

This compound, also known as (9Z)-Octadec-9-enoic-15,15,16,16,17,17,18,18,18-d9 acid, is a synthetic derivative of oleic acid where the terminal methyl group and adjacent methylene groups are enriched with deuterium. This isotopic labeling minimally alters the chemical behavior of the molecule in biological systems while providing a distinct mass signature for analytical detection.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₈H₂₅D₉O₂ | [1][2] |

| Molecular Weight | 291.52 g/mol | [3][4] |

| Exact Mass | 291.312 g/mol | [2] |

| CAS Number | 1809227-37-9 | [3][4] |

| Physical State | Neat Oil/Liquid | [1] |

| Purity | >99% (by TLC) | [1] |

| Storage Temperature | -20°C | [1][2] |

Table 2: Physical Properties of Unlabeled Oleic Acid

| Property | Value |

| Density | 0.895 g/mL |

| Boiling Point | 360 °C (decomposes) |

| Melting Point | 13-14 °C |

Spectroscopic Data

The Certificate of Analysis for commercially available this compound confirms that its Proton NMR (¹H-NMR) and Mass Spectrometry (MS) data are consistent with its structure.[1]

-

¹H-NMR: The ¹H-NMR spectrum of this compound is expected to be similar to that of oleic acid, with the key difference being the absence of signals corresponding to the terminal methyl group (-CH₃) and the adjacent methylene groups that have been deuterated. The characteristic peaks for the olefinic protons (-CH=CH-) around 5.34 ppm and the alpha-methylene protons next to the carboxyl group (-CH₂-COOH) around 2.35 ppm would remain.

-

Mass Spectrometry: In mass spectrometry, this compound will exhibit a molecular ion peak that is 9 mass units higher than that of unlabeled oleic acid. The fragmentation pattern will also be shifted for fragments containing the deuterated portion of the molecule. This predictable mass shift is the basis for its use as an internal standard. A Certificate of Analysis indicates an expected [M-H]⁻ ion at m/z 290.517.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show the characteristic C-D stretching vibrations, which are typically found in the region of 2100-2250 cm⁻¹, a spectral window that is relatively free from interfering signals from other biological molecules.

Experimental Protocols

Use as an Internal Standard in LC-MS/MS for Lipidomics

This compound is frequently used as an internal standard for the quantification of oleic acid and other fatty acids in complex biological matrices such as plasma, serum, and tissue extracts. The addition of a known amount of the deuterated standard at the beginning of the sample preparation process allows for the correction of analyte loss during extraction and variations in instrument response.

A Generic Experimental Workflow is as follows:

Figure 1: A generalized workflow for the use of this compound as an internal standard in LC-MS/MS based lipidomics.

Detailed Methodologies:

-

Preparation of Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or methanol) at a concentration of 1 mg/mL. Store at -20°C.

-

Sample Preparation:

-

To a known volume or weight of the biological sample (e.g., 100 µL of plasma), add a precise amount of the this compound internal standard working solution.

-

Perform lipid extraction using a standard protocol such as the Folch method (chloroform:methanol, 2:1 v/v) or a methyl-tert-butyl ether (MTBE) based method.

-

After extraction, the organic phase is collected, dried under a stream of nitrogen, and the lipid extract is reconstituted in a suitable solvent for LC-MS analysis (e.g., methanol/isopropanol).

-

-

LC-MS/MS Analysis:

-

Chromatographic separation is typically achieved on a C18 reversed-phase column.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte (oleic acid) and the internal standard (this compound) are monitored.

-

For Oleic Acid: The transition would be m/z 281.2 -> [fragment ion]

-

For this compound: The transition would be m/z 290.2 -> [corresponding fragment ion]

-

-

-

Quantification:

-

A calibration curve is generated using known concentrations of unlabeled oleic acid spiked with the same fixed amount of this compound.

-

The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte to create the calibration curve.

-

The concentration of oleic acid in the biological sample is then determined by interpolating the peak area ratio of the sample onto the calibration curve.

-

Metabolic Tracer Studies

Deuterated fatty acids like this compound can be used to trace the metabolic fate of oleic acid in vivo or in cell culture. By introducing the labeled compound, researchers can follow its incorporation into various lipid species, its catabolism through beta-oxidation, and its potential conversion to other fatty acids.

Illustrative Signaling Pathway: Fatty Acid Metabolism

Figure 2: A simplified diagram illustrating the potential metabolic pathways of exogenously supplied this compound.

Experimental Approach for Metabolic Tracing:

-

Administration of this compound:

-

In vivo: Administer this compound to the animal model, for example, through oral gavage or intravenous injection.

-

In vitro: Supplement the cell culture medium with a known concentration of this compound.

-

-

Time-Course Sampling: Collect biological samples (e.g., blood, tissues, or cells) at various time points after administration.

-

Lipid Extraction and Analysis:

-

Extract lipids from the collected samples.

-

Analyze the lipid extracts using LC-MS/MS to identify and quantify the various lipid species that have incorporated the deuterium label. This allows for the determination of the rate of incorporation and the distribution of the labeled oleic acid into different lipid classes.

-

-

Metabolic Flux Analysis: By measuring the enrichment of the deuterium label in different downstream metabolites over time, it is possible to calculate the flux through various metabolic pathways.

Synthesis of this compound

While detailed, step-by-step synthesis protocols for commercially available this compound are proprietary, the general approach for producing deuterated fatty acids often involves catalytic H-D exchange reactions. A common method is the use of a metal catalyst, such as platinum on carbon (Pt/C), in the presence of a deuterium source like heavy water (D₂O) under elevated temperature and pressure. This process facilitates the exchange of hydrogen atoms on the fatty acid chain with deuterium atoms. The specific positioning of the deuterium atoms in this compound at the terminal end of the acyl chain suggests a more targeted synthetic strategy, potentially involving the use of deuterated building blocks in a multi-step organic synthesis.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its well-defined chemical and physical properties, coupled with its distinct mass spectrometric signature, make it an excellent internal standard for accurate quantification of fatty acids. Furthermore, its utility as a metabolic tracer provides a means to investigate the dynamic processes of lipid metabolism in health and disease. The experimental workflows and conceptual diagrams provided in this guide offer a solid foundation for the effective application of this compound in a research setting.

References

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Oleic Acid-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of oleic acid-d9, a deuterated variant of oleic acid, and the analytical methodologies employed to determine its isotopic purity. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug development, metabolism studies, and analytical chemistry who utilize isotopically labeled compounds.

Introduction

Oleic acid, a monounsaturated omega-9 fatty acid, plays a crucial role in various biological processes. Its deuterated analogue, this compound, serves as an invaluable tool in metabolic research, acting as a tracer to elucidate the pathways of fatty acid metabolism and absorption without the complications of radioactivity. The stability and unique mass of the deuterium label allow for precise tracking and quantification in complex biological matrices. The utility of this compound is, however, critically dependent on its isotopic purity. This guide details a robust synthetic route to highly deuterated oleic acid and the rigorous analytical techniques used to verify its isotopic enrichment.

Synthesis of this compound

A common and effective method for the synthesis of highly deuterated oleic acid involves a two-stage process: the deuteration of saturated precursors followed by the introduction of the characteristic double bond. A particularly successful approach yields [D32]oleic acid with high isotopic purity[1][2].

Stage 1: Hydrothermal Deuteration of Precursors

The synthesis commences with the complete deuteration of two precursor molecules: azelaic acid and nonanoic acid. This is achieved through a metal-catalyzed hydrothermal H/D exchange reaction.

Experimental Protocol: Hydrothermal Deuteration

-

Reaction Setup: In a high-pressure Parr reactor, combine the fatty acid precursor (azelaic acid or nonanoic acid), 10% Platinum on Carbon (Pt/C) catalyst, and a 40% solution of sodium deuteroxide (NaOD) in deuterium oxide (D₂O)[3][4].

-

Reaction Conditions: The mixture is stirred under hydrothermal conditions at a temperature of 220°C for 72 hours[3][4]. The high temperature and pressure facilitate the exchange of hydrogen atoms with deuterium from the D₂O solvent.

-

Work-up and Purification: After the reaction, the mixture is cooled, and the deuterated fatty acid is extracted and purified. This process is repeated to achieve a high degree of deuteration, often exceeding 98%[1][2][5].

Stage 2: Introduction of the Double Bond via Wittig Reaction

With the deuterated precursors in hand, the next step is to construct the oleic acid backbone and introduce the cis-double bond at the Δ9 position. This is typically accomplished using a Wittig reaction, a versatile and widely used method for alkene synthesis[6].

Experimental Protocol: Wittig Reaction for this compound Synthesis

-

Ylide Preparation: A phosphonium ylide is prepared from a deuterated alkyl halide (derived from one of the deuterated precursors).

-

Reaction with Aldehyde: The ylide is then reacted with a deuterated aldehyde (derived from the other deuterated precursor) in an appropriate solvent. The reaction stereoselectively forms the Z (cis) isomer, which is characteristic of natural oleic acid[6].

-

Purification: The final product, deuterated oleic acid, is purified from the reaction mixture using techniques such as column chromatography or crystallization to remove byproducts and unreacted starting materials[3][4][7][8].

Synthesis Workflow

Caption: A schematic overview of the synthesis of this compound.

Isotopic Purity Analysis

The determination of isotopic purity is a critical quality control step. The primary techniques employed for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the isotopic distribution of a labeled compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly used platform for fatty acid analysis.

Experimental Protocol: GC-MS Analysis of this compound

-

Derivatization: To increase volatility for GC analysis, the carboxylic acid group of this compound is derivatized. Common derivatization agents include pentafluorobenzyl (PFB) bromide or reagents to form fatty acid methyl esters (FAMEs)[1][9][10][11].

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a mid-polarity column) to separate the analyte from any impurities[1][12]. The oven temperature is programmed with a gradient to ensure optimal separation[1][12].

-

MS Detection: The mass spectrometer, operating in electron impact (EI) or chemical ionization (CI) mode, detects the eluting analyte. By analyzing the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions, the number and location of deuterium atoms can be determined, and the isotopic purity can be calculated[13][14]. High-resolution mass spectrometry (HR-MS) can provide highly accurate mass measurements, further confirming the isotopic composition[15].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ²H (deuterium) NMR, provides direct evidence of deuteration and can be used to determine the location of the deuterium labels within the molecule.

Experimental Protocol: ²H NMR Analysis of this compound

-

Sample Preparation: The this compound sample is dissolved in a non-deuterated solvent to avoid overwhelming the signal from the analyte[16].

-

Data Acquisition: A ²H NMR spectrum is acquired. The chemical shifts in the ²H spectrum are equivalent to those in the ¹H spectrum, allowing for the assignment of deuterium signals to specific positions in the molecule[16][17].

-

Data Analysis: The integrals of the deuterium signals are compared to the integrals of any residual proton signals in a corresponding ¹H NMR spectrum to quantify the extent of deuteration at each site[15].

Analytical Workflow

Caption: The workflow for determining the isotopic purity of this compound.

Quantitative Data on Isotopic Purity

The isotopic purity of deuterated oleic acid can vary depending on the synthetic method and purification efficiency. The following table summarizes reported and commercially available isotopic purity levels.

| Product/Method | Reported Isotopic Purity (%) | Analytical Technique | Reference |

| Synthesized [D32]Oleic Acid | ca. 94 | Not specified | [1][2][18] |

| Commercially Available this compound | >99 | TLC | [19] |

| Synthesized BEN-d₂ | 94.7 | LC-ESI-HR-MS and NMR | [15] |

| Synthesized TAM-d₄ | 99.5 | LC-ESI-HR-MS and NMR | [15] |

| Synthesized OXY-d₅ | 98.8 | LC-ESI-HR-MS and NMR | [15] |

| Synthesized EPL-d₃ | 99.9 | LC-ESI-HR-MS and NMR | [15] |

| Synthesized PRO-d₇ | 96.5 | LC-ESI-HR-MS and NMR | [15] |

Conclusion

The synthesis of high-purity this compound is a multi-step process that requires careful control of reaction conditions and rigorous purification. The combination of hydrothermal deuteration of precursors and a subsequent Wittig reaction provides an effective route to this valuable research tool. The isotopic purity of the final product must be thoroughly assessed using a combination of mass spectrometry and NMR spectroscopy to ensure the reliability of experimental data in which it is employed. This guide provides the foundational knowledge and experimental frameworks for the synthesis and quality control of this compound for advanced research applications.

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. US4601856A - Method of purifying oleic acid - Google Patents [patents.google.com]

- 5. Documents download module [ec.europa.eu]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. lipidmaps.org [lipidmaps.org]

- 10. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lipidmaps.org [lipidmaps.org]

- 12. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. avantiresearch.com [avantiresearch.com]

- 14. Use of [13C18] oleic acid and mass isotopomer distribution analysis to study synthesis of plasma triglycerides in vivo: analytical and experimental considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. scs.illinois.edu [scs.illinois.edu]

- 17. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]

- 18. Synthesis of deuterated [D32 ]oleic acid and its phospholipid derivative [D64 ]dioleoyl-sn-glycero-3-phosphocholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. avantiresearch.com [avantiresearch.com]

An In-depth Technical Guide to the Structure and Stability of Deuterated Oleic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure and stability of deuterated oleic acid, a molecule of increasing interest in pharmaceutical and biomedical research. The strategic replacement of hydrogen with deuterium atoms can significantly alter the physicochemical properties of oleic acid, primarily enhancing its resistance to oxidative degradation. This guide delves into the structural variations of deuterated oleic acid, summarizes key stability data, outlines detailed experimental protocols for its synthesis and analysis, and explores its implications in cellular signaling pathways.

Structure of Deuterated Oleic Acid

Oleic acid is a monounsaturated omega-9 fatty acid with the chemical formula C₁₈H₃₄O₂. Deuterated oleic acid is a form of oleic acid where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. The notation for deuterated oleic acid typically indicates the number of deuterium atoms, for example, D₂-oleic acid, D₁₇-oleic acid, D₃₂-oleic acid, and D₃₄-oleic acid.

The position of deuterium substitution is critical to the molecule's properties. Commercially available and synthesized versions of deuterated oleic acid vary in the location and extent of deuteration.

| Deuterated Oleic Acid Variant | Common Deuteration Pattern | Chemical Formula |

| D₂-Oleic Acid | Deuterium atoms are typically placed at the C-9 and C-10 positions of the double bond. | C₁₈H₃₂D₂O₂ |

| D₁₇-Oleic Acid | Deuteration occurs along the acyl chain, often excluding the carboxylic acid proton. | C₁₈H₁₇D₁₇O₂ |

| D₃₂-Oleic Acid | Extensive deuteration along the acyl chain, with the exception of the two protons on the double bond. | C₁₈H₂D₃₂O₂ |

| D₃₄-Oleic Acid | Perdeuterated oleic acid, where all hydrogen atoms are replaced by deuterium. | C₁₈D₃₄O₂ |

Table 1: Structural overview of common deuterated oleic acid variants.

Stability of Deuterated Oleic Acid

The primary advantage of deuterating oleic acid, particularly at positions susceptible to hydrogen abstraction, is the enhancement of its stability against oxidation. This is due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is broken more slowly than a carbon-hydrogen (C-H) bond.

Oxidative Stability

Deuteration significantly slows down the process of lipid peroxidation. While direct comparative quantitative data on the oxidation rates of all deuterated oleic acid variants is limited, studies on deuterated polyunsaturated fatty acids (PUFAs) have demonstrated a substantial reduction in oxidation. For instance, the abstraction of bis-allylic hydrogens is the rate-limiting step in PUFA autoxidation, and replacing these hydrogens with deuterium effectively inhibits this process.

One study on the oxidation of a monolayer of deuterated oleic acid by ozone revealed that cleavage of the double bond still occurs, but the reaction kinetics are influenced by the presence of deuterium. The study reported a surface bimolecular rate constant for the reaction between ozone and deuterated oleic acid of (7.3 ± 0.9) x 10⁻¹¹ cm² molecule⁻¹ s⁻¹.[1][2]

Thermal Stability

Information on the thermal stability of deuterated oleic acid is less abundant. However, studies on non-deuterated oleic acid have shown that it has low thermal stability, primarily due to autoxidation at high temperatures.[3] It is hypothesized that the increased oxidative stability of deuterated oleic acid would translate to improved thermal stability, as oxidation is a key degradation pathway at elevated temperatures. A study on the thermal degradation of oleic acid using thermogravimetric analysis (TGA) identified several volatile decomposition products, including aldehydes, ketones, and acids.[4] Similar studies on deuterated variants would be necessary to quantify the improvement in thermal stability.

Long-Term Storage Stability

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis and analysis of deuterated oleic acid.

Synthesis of D₃₂-Oleic Acid

A multi-step synthesis is required to produce highly deuterated oleic acid, as direct deuteration of oleic acid can lead to the reduction of the double bond and isomerization.[7] The following is a summarized protocol for the synthesis of D₃₂-oleic acid.[7][8]

Experimental Workflow for D₃₂-Oleic Acid Synthesis

Caption: Synthesis workflow for D₃₂-Oleic Acid.

-

Deuteration of Precursors:

-

[D₁₄]Azelaic acid and [D₁₇]Nonanoic acid: These precursors are obtained by complete deuteration (>98% D) of their protonated forms using metal-catalyzed hydrothermal H/D exchange reactions.[7][8] A mixture of the fatty acid, a platinum-on-carbon catalyst, and a sodium deuteroxide solution in D₂O is heated in a high-pressure reactor.[9]

-

-

Wittig Reaction for Chain Coupling:

-

The deuterated precursors are chemically modified to be suitable for a Wittig reaction, which stereospecifically forms the cis-double bond characteristic of oleic acid.[7]

-

-

Hydrolysis and Purification:

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the analysis of fatty acids, including their deuterated analogs.

Experimental Workflow for GC-MS Analysis of Deuterated Oleic Acid

Caption: GC-MS analysis workflow for deuterated oleic acid.

-

Sample Preparation and Derivatization:

-

Gas Chromatography:

-

The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column). The oven temperature is programmed to separate the fatty acid esters based on their boiling points and interactions with the stationary phase.

-

-

Mass Spectrometry:

-

The separated esters are introduced into a mass spectrometer. Electron-capture negative-ion chemical ionization (ECNICI) is often used for PFB esters, providing high sensitivity.[12] The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the specific mass-to-charge ratios of the deuterated and non-deuterated oleic acid derivatives.

-

Stability Testing Protocol (Accelerated)

Accelerated stability studies are used to predict the long-term stability of a substance by subjecting it to elevated stress conditions. The following is a general protocol that can be adapted for deuterated oleic acid.

-

Sample Preparation:

-

Prepare samples of deuterated oleic acid and a non-deuterated control. Samples can be stored neat or in a relevant formulation.

-

-

Storage Conditions:

-

Time Points:

-

Pull samples at specified time points (e.g., 0, 7, 14, 30, 60, 90 days).

-

-

Analysis:

-

At each time point, analyze the samples for the concentration of the parent compound and the presence of degradation products using a validated analytical method, such as GC-MS or LC-MS/MS.

-

Assess physical changes, such as color and appearance.

-

-

Data Analysis:

-

Plot the degradation of the deuterated and non-deuterated oleic acid over time at each condition to determine the degradation kinetics.

-

Signaling Pathways

Oleic acid is known to be involved in various cellular signaling pathways, often by acting as a ligand for nuclear receptors or as a precursor for other signaling molecules. The increased stability of deuterated oleic acid could potentially modulate these pathways.

Peroxisome Proliferator-Activated Receptors (PPARs)

Oleic acid and its metabolites can activate PPARs, a family of nuclear receptors that regulate lipid and glucose metabolism. Specifically, oleic acid has been shown to activate PPARα and PPARδ.[13][14] Activation of PPARs by oleic acid can influence the expression of genes involved in fatty acid oxidation and energy expenditure.

Hypothetical Effect of Deuterated Oleic Acid on PPAR Signaling

Caption: Potential impact of deuteration on PPAR signaling.

While direct studies on the interaction of deuterated oleic acid with PPARs are lacking, it is plausible that its increased resistance to metabolic degradation could lead to prolonged or enhanced activation of these receptors compared to its non-deuterated counterpart. This could have significant implications for its use in therapeutic contexts targeting metabolic diseases.

G Protein-Coupled Receptors (GPCRs)

Fatty acids can also act as signaling molecules through GPCRs, such as GPR40 (also known as FFA1). Oleic acid is an agonist for GPR40, and its activation can lead to various downstream effects, including the potentiation of insulin secretion.[13] The stability of deuterated oleic acid could influence its interaction with and signaling through such receptors.

Conclusion

Deuterated oleic acid offers a significant advantage over its non-deuterated form in terms of stability against oxidative degradation. This enhanced stability, rooted in the kinetic isotope effect, makes it a valuable tool for various research applications, including as an internal standard in mass spectrometry, a tracer for metabolic studies, and a potential therapeutic agent for conditions associated with oxidative stress. This guide has provided a foundational understanding of the structure, stability, and analysis of deuterated oleic acid, as well as its potential role in cellular signaling. Further research is warranted to fully elucidate the quantitative differences in stability among various deuterated isomers and to explore the impact of deuteration on its biological activity in greater detail.

References

- 1. lnct.ac.in [lnct.ac.in]

- 2. Cellular uptake of stearic, oleic, linoleic, and linolenic acid and their effects on synthesis and secretion of lipids in Hep-G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic and thermodynamic study on the esterification of oleic acid over SO3H-functionalized eucalyptus tree bark biochar catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Oleic acid differentially affects de novo lipogenesis in adipocytes and hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tdx.cat [tdx.cat]

- 10. epa.gov [epa.gov]

- 11. Comparison of the Catabolic Rates of Linoleic and Oleic Acid Hydroperoxides Using 13CO2 Expired from Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Oleic acid activates peroxisome proliferator-activated receptor δ to compensate insulin resistance in steatotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Oleic acid stimulates cell proliferation and BRD4-L-MYC-dependent glucose transporter transcription through PPARα activation in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Oleic acid-d9 CAS number and molecular weight

This document provides core technical specifications for the deuterated form of oleic acid, Oleic acid-d9. The information is intended for researchers, scientists, and professionals in drug development who require precise data for experimental design, analysis, and formulation.

Quantitative Data Summary

The key quantitative identifiers and properties of this compound are summarized in the table below. This data is essential for accurate measurement and modeling in research applications.

| Parameter | Value | Citations |

| CAS Number | 1809227-37-9 | [1] |

| 2687960-84-3 | [2] | |

| Molecular Weight | ~291.52 g/mol | [1] |

| Molecular Formula | C₁₈H₂₅D₉O₂ | [3][4] |

| Exact Mass | 291.3124 | [2] |

Note: Minor variations in molecular weight may be reported due to different calculation methods.[1][3][4]

References

A Technical Guide to the Commercial Sources and Availability of Oleic acid-d9 for Research and Drug Development

Abstract

This technical guide provides a comprehensive overview of the commercial availability, and applications of Oleic acid-d9, a deuterated analog of oleic acid. Intended for researchers, scientists, and professionals in drug development, this document compiles critical information on commercial suppliers, product specifications, and detailed experimental protocols. Furthermore, it visualizes a key signaling pathway involving oleic acid to provide a functional context for its use in biological research.

Introduction

Oleic acid (18:1 n-9) is the most abundant monounsaturated fatty acid in nature, playing crucial roles in membrane fluidity, cellular signaling, and as a metabolic fuel. Its deuterated counterpart, this compound, serves as an invaluable tool in biomedical research, particularly in mass spectrometry-based applications. The incorporation of deuterium atoms provides a distinct mass shift, enabling its use as an internal standard for the accurate quantification of endogenous oleic acid and for tracing its metabolic fate in complex biological systems. This guide offers a centralized resource for researchers seeking to procure and utilize this compound in their studies.

Commercial Sources and Product Specifications

A variety of chemical and life science suppliers offer this compound and other deuterated variants. The choice of supplier may depend on the required isotopic purity, formulation, and available quantities. Below is a summary of prominent commercial sources and their product specifications.

Table 1: Commercial Suppliers and Specifications for Deuterated Oleic Acid

| Supplier | Product Name | CAS Number | Molecular Formula | Formula Weight ( g/mol ) | Isotopic Purity/ Enrichment | Formulation | Available Pack Sizes | Storage Temperature |

| Sigma-Aldrich (Avanti Polar Lipids) | This compound | 1809227-37-9 | C₁₈H₂₅D₉O₂ | 291.52 | >99% | Neat Oil | 10 mg, 100 mg | -20°C[1][2][3] |

| Cayman Chemical | Oleic Acid-d17 | 223487-44-3 | C₁₈H₁₇D₁₇O₂ | 299.6 | ≥99% deuterated forms (d1-d17) | 5 mg/ml in methyl acetate | 500 µg, 1 mg, 5 mg | -20°C[4] |

| FB Reagents | Oleic acid-d17 | 223487-44-3 | C₁₈H₁₇D₁₇O₂ | 299.7 | 98% | Solid | 5 mg - 1 g | -20°C under argon[5] |

| MedChemExpress | This compound | 2687960-84-3 | C₁₈H₂₅D₉O₂ | 291.52 | Not specified | Not specified | 10 mg | Not specified |

| Sigma-Aldrich | Oleic acid-d34 | 350671-54-4 | C₁₈D₃₄O₂ | 316.65 | 98 atom % D | Liquid | Custom packaging available | -20°C[6][7] |

Experimental Protocols

This compound is predominantly used as an internal standard in mass spectrometry-based lipidomics for the quantification of oleic acid and related fatty acids. Below are detailed methodologies for its application in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantification of Total Fatty Acids by GC-MS using Deuterated Internal Standards

This protocol is adapted from the LIPID MAPS standard method for the extraction and quantification of total fatty acids from biological samples such as plasma, cells, or tissues.

Materials:

-

Deuterated internal standard mix (including a known concentration of Oleic acid-d2, which can be substituted with this compound).

-

Methanol

-

1N Potassium Hydroxide (KOH)

-

Iso-octane

-

1% Pentafluorobenzyl bromide (PFBBr) in acetonitrile

-

1% Diisopropylethylamine (DIPEA) in acetonitrile

-

Glass tubes (16x125 mm and 10x75 mm)

-

Vortex mixer

-

Centrifuge

-

SpeedVac

Procedure:

-

Sample Preparation:

-

For plasma: To a 16x125 mm glass tube, add 200 µL of plasma to 300 µL of dPBS.

-

For cells: Use 0.5 x 10^6 cells suspended in 250 µL of PBS.

-

For tissue: The amount should be empirically determined. Homogenize the tissue in methanol.

-

-

Addition of Internal Standard: Add 100 µL of the deuterated internal standard mix to the sample.

-

Hydrolysis (for Total Fatty Acids):

-

Add 500 µL of 1N KOH to the sample in the methanol fraction.

-

Vortex and incubate for 1 hour at 60°C to hydrolyze esterified fatty acids.

-

-

Extraction:

-

Acidify the sample with HCl to a final concentration of 25 mM.

-

Add 1 mL of iso-octane, vortex vigorously, and centrifuge at 3000 x g for 1 minute to separate the layers.

-

Transfer the upper iso-octane layer to a clean 10x75 mm glass tube.

-

Repeat the extraction step once more and combine the iso-octane fractions.

-

-

Derivatization:

-

Dry the pooled iso-octane extract under vacuum using a SpeedVac.

-

Add 25 µL of 1% PFBBr in acetonitrile and 25 µL of 1% DIPEA in acetonitrile to the dried residue.

-

Incubate at room temperature for 20 minutes.

-

Dry the sample again under vacuum.

-

-

GC-MS Analysis:

Quantification of Free Fatty Acids by LC-MS using Deuterated Internal Standards

This protocol outlines a general procedure for the analysis of free fatty acids in biological samples using LC-MS with a deuterated internal standard.

Materials:

-

Deuterated internal standard (this compound).

-

Methanol

-

Chloroform

-

Water (LC-MS grade)

-

Formic acid

-

Acetonitrile (LC-MS grade)

-

LC-MS system with a C18 reverse-phase column

Procedure:

-

Sample Preparation and Extraction (Folch Method):

-

To your sample (e.g., 100 µL of plasma), add a known amount of this compound internal standard.

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

-

Vortex thoroughly for 1 minute.

-

Add 400 µL of water to induce phase separation.

-

Vortex again and centrifuge at 2000 x g for 10 minutes.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Drying and Reconstitution:

-

Dry the collected organic phase under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 90:10 acetonitrile:water with 0.1% formic acid).

-

-

LC-MS Analysis:

-

Inject an appropriate volume of the reconstituted sample onto the LC-MS system.

-

Separate the fatty acids using a gradient elution on a C18 column. A typical gradient might run from 60% to 100% acetonitrile (with 0.1% formic acid) over 15-20 minutes.

-

Detect the analytes using electrospray ionization (ESI) in negative ion mode.

-

Monitor the specific m/z transitions for both endogenous oleic acid and this compound.

-

Quantify the endogenous oleic acid by calculating the ratio of its peak area to that of the this compound internal standard.[3][10]

-

Signaling Pathway and Experimental Workflow Visualization

To provide a functional context for the application of this compound in research, this section includes a diagram of a key signaling pathway involving oleic acid. Additionally, a generalized experimental workflow for a lipidomics study is presented.

Oleic Acid-GPR40 Signaling Pathway

Oleic acid acts as a ligand for the G protein-coupled receptor 40 (GPR40), which is highly expressed in pancreatic β-cells. Activation of GPR40 by oleic acid initiates a signaling cascade that leads to an increase in intracellular calcium and subsequent insulin secretion.[1][2][4][5][11] This pathway is a critical area of research in the context of type 2 diabetes and metabolic syndrome.

Caption: Oleic Acid-GPR40 signaling cascade in pancreatic β-cells.

Experimental Workflow for Lipidomics Analysis

The following diagram illustrates a typical workflow for a targeted lipidomics experiment using a deuterated internal standard like this compound.

Caption: A generalized workflow for quantitative lipidomics.

Conclusion

This compound is a readily available and indispensable tool for researchers in the fields of lipidomics, metabolic research, and drug development. Its use as an internal standard ensures the accuracy and reproducibility of quantitative mass spectrometry-based assays. This guide provides a foundational resource for sourcing this compound and implementing it in established experimental protocols. The visualization of its role in a key signaling pathway further underscores its importance in elucidating the complex functions of fatty acids in health and disease.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improved LC–MS Method for the Determination of Fatty Acids in Red Blood Cells by LC–Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Oleic acid interacts with GPR40 to induce Ca2+ signaling in rat islet beta-cells: mediation by PLC and L-type Ca2+ channel and link to insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lipidmaps.org [lipidmaps.org]

- 9. lipidmaps.org [lipidmaps.org]

- 10. LC–MS Lipidomics: Exploiting a Simple High-Throughput Method for the Comprehensive Extraction of Lipids in a Ruminant Fat Dose-Response Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

A Technical Guide to the Physical State and Solubility of Oleic acid-d9

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the physical and chemical properties of Oleic acid-d9 (d9-OA), a deuterated analog of oleic acid. This document is intended for use by researchers, scientists, and professionals in drug development who utilize d9-OA as an internal standard, a tracer in metabolic studies, or for other research applications.

Core Properties of this compound

This compound is a synthetic, stable isotope-labeled version of oleic acid, a monounsaturated omega-9 fatty acid. In d9-OA, nine hydrogen atoms on the terminal methyl group of the acyl chain have been replaced with deuterium. This isotopic labeling makes it a valuable tool in mass spectrometry-based research, allowing for the differentiation and quantification of oleic acid from endogenous sources.[1][2][3][4]

Physical State

At room temperature, this compound exists as a liquid.[2][3] It is often described as a colorless to light yellow oil.[2] For long-term stability and to prevent degradation, it is recommended to store this compound at -20°C.[3]

Table 1: Physical Properties of this compound and Oleic Acid

| Property | This compound | Oleic Acid |

| Synonyms | (15,15,16,16,17,17,18,18,18-d9)oleic acid | cis-9-Octadecenoic acid |

| Molecular Formula | C₁₈H₂₅D₉O₂[3][5] | C₁₈H₃₄O₂[6] |

| Molecular Weight | 291.52 g/mol [3][5] | 282.47 g/mol [6] |

| Physical Form | Liquid[2][3] | Liquid[6] |

| Appearance | Colorless to light yellow oil[2] | Colorless to yellowish, oily liquid[6] |

| Melting Point | Not specified, but liquid at room temperature | 13-14 °C[6] |

| Boiling Point | Not specified | 360 °C (decomposes)[7] |

| Storage Temperature | -20°C[3] | -20°C (for high purity standards) |

Solubility

The solubility of this compound is a critical consideration for its application in various experimental settings. Due to its nonpolar aliphatic chain, d9-OA is generally soluble in organic solvents and insoluble in water.

Table 2: Solubility of this compound

| Solvent | Solubility | Notes |

| Ethanol | 100 mg/mL[2] | May require sonication and warming for complete dissolution.[2] |

| Dimethylformamide (DMF) | Approx. 100 mg/mL (for Oleic Acid) | Purge with an inert gas.[8] |

| Dimethyl sulfoxide (DMSO) | Approx. 100 mg/mL (for Oleic Acid) | Purge with an inert gas.[8] |

| Chloroform | Soluble | A common solvent for lipids. |

| Water | Insoluble | Forms two layers. |

| Aqueous Buffers (e.g., PBS, pH 7.2) | Approx. 100 µg/mL (for Oleic Acid) | Aqueous solutions are not recommended for storage beyond one day.[8] |

| 0.15 M Tris-HCl (pH 8.5) | Approx. 1 mg/mL (for Oleic Acid) |

Experimental Protocols

General Protocol for Determining Solubility

This protocol outlines a general method for determining the solubility of this compound in a given solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., ethanol, DMSO)

-

Vortex mixer

-

Water bath sonicator

-

Analytical balance

-

Microcentrifuge

-

Pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Weigh out a known excess amount of this compound into a clean, dry vial.

-

Add a specific volume of the solvent to the vial.

-

Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.

-

If necessary, sonicate the mixture in a water bath to aid in dissolving the compound. Gentle warming may also be applied, depending on the solvent's properties.[2]

-

Allow the mixture to equilibrate at a constant temperature for a set period (e.g., 24 hours) to ensure saturation.

-

-

Separation of Undissolved Solute:

-

After equilibration, centrifuge the vial at high speed to pellet any undissolved this compound.

-

Carefully collect a known volume of the supernatant, ensuring no particulate matter is transferred.

-

-

Quantification:

-

Evaporate the solvent from the collected supernatant under a gentle stream of nitrogen.

-

Weigh the remaining residue (dissolved this compound).

-

Calculate the solubility in mg/mL or other desired units.

-

dot

Caption: Workflow for determining the solubility of this compound.

Applications in Research

The primary application of this compound is as an internal standard in mass spectrometry-based lipidomics and metabolic flux analysis. Its deuteration provides a distinct mass shift, allowing for accurate quantification of endogenous oleic acid in complex biological samples.[1]

dot

Caption: Use of this compound as an internal standard in metabolic studies.

Safety and Handling

This compound should be handled with standard laboratory precautions. It is advisable to wear personal protective equipment, including gloves and safety glasses. Avoid inhalation of any aerosols and prevent contact with skin and eyes. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).[9][10]

References

- 1. Acide oléique [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound neat oil Avanti Polar Lipids [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. avantiresearch.com [avantiresearch.com]

- 6. Oleic acid - Wikipedia [en.wikipedia.org]

- 7. Oleic Acid | C18H34O2 | CID 445639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Natural Abundance of Deuterium in Oleic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of deuterium in oleic acid, a topic of increasing relevance in the fields of metabolomics, drug development, and food authentication. Understanding the site-specific distribution of deuterium offers insights into biosynthetic pathways, enzymatic mechanisms, and the geographical and botanical origin of this ubiquitous fatty acid. This document details the quantitative distribution of deuterium, the experimental protocols for its measurement, and the cellular signaling pathways where oleic acid plays a crucial role.

Quantitative Data: Site-Specific Natural Abundance of Deuterium in Oleic Acid

The natural abundance of deuterium (²H) is not uniformly distributed along the carbon chain of oleic acid. Quantitative ²H Nuclear Magnetic Resonance (NMR) spectroscopy has revealed a non-statistical isotopic distribution. This fractionation primarily results from the kinetic isotope effects of enzymes involved in fatty acid biosynthesis and desaturation.

The table below summarizes the site-specific deuterium-to-hydrogen ratios ((D/H)i) in methyl oleate derived from plant-based oils. A notable characteristic is the significant depletion of deuterium at the vinylic positions (C9 and C10), which is a direct consequence of the Δ⁹-desaturase enzyme action. Conversely, other positions may show relative enrichment.

| Carbon Position | Chemical Group | (D/H)i Ratio (ppm) | Observations |

| C2 | Methylene (-CH₂) | ~135 | |

| C3 | Methylene (-CH₂) | ~120 | |

| C4-C7 & C12-C17 | Methylene (-CH₂) | ~125.4 - 125.8 | Alternating pattern observed |

| C8 & C11 | Allylic (-CH₂) | ~120 | |

| C9 & C10 | Vinylic (-CH=CH-) | ~92.7 - 93.2 | Significant deuterium depletion due to desaturation[1] |

| C18 | Methyl (-CH₃) | ~140 |

Note: The (D/H)i values are approximate and can vary based on the botanical source of the oleic acid. The data is compiled from studies on oleic acid from peanut and sunflower oils.[2][3]

Experimental Protocols for Determining Deuterium Abundance

The determination of site-specific deuterium abundance in oleic acid is a multi-step process that requires careful sample preparation and sophisticated analytical techniques. The overall workflow involves the extraction and purification of oleic acid, its derivatization, and finally, analysis by quantitative ²H NMR spectroscopy.

Experimental Workflow

The following diagram illustrates the typical workflow for the analysis of deuterium distribution in oleic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. Chain separation of monounsaturated fatty acid methyl esters by argentation thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reactive oxygen species are critical in the oleic acid-mediated mitogenic signaling pathway in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Deuterated Fatty Acids in Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of deuterated fatty acids (D-PUFAs) in metabolic research. It delves into their core mechanism of action in mitigating oxidative stress, details their applications in preclinical and clinical studies, and provides comprehensive experimental methodologies for their use. This guide is intended to be a valuable resource for researchers and professionals in the fields of metabolism, drug discovery, and therapeutic development.

Introduction: The Promise of Deuterated Fatty Acids

Polyunsaturated fatty acids (PUFAs) are essential components of cellular membranes and play a vital role in numerous physiological processes. However, their susceptibility to oxidation by reactive oxygen species (ROS) can initiate a damaging cascade of lipid peroxidation. This process is implicated in the pathophysiology of a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic syndrome.

Deuterated polyunsaturated fatty acids are a novel class of molecules in which hydrogen atoms at the bis-allylic sites, the positions most vulnerable to oxidation, are replaced with deuterium. This isotopic substitution creates a stronger carbon-deuterium bond, significantly slowing down the rate of hydrogen abstraction by ROS. This "kinetic isotope effect" effectively inhibits the initiation and propagation of lipid peroxidation, thereby protecting cellular membranes and mitigating downstream pathological events.[1][2][3][4]

Core Mechanism: The Kinetic Isotope Effect and Inhibition of Lipid Peroxidation

The primary mechanism by which D-PUFAs exert their protective effects is through the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, the abstraction of a deuterium atom from the bis-allylic position of a PUFA by a reactive oxygen species requires more energy and proceeds at a slower rate than the abstraction of a hydrogen atom.[3][4]

This seemingly simple substitution has profound biological consequences. By slowing down the initial step of lipid peroxidation, D-PUFAs effectively terminate the chain reaction that leads to the formation of lipid hydroperoxides and reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), which are highly cytotoxic and contribute to cellular damage.[5]

Experimental Workflow for Assessing D-PUFA Efficacy

Caption: General experimental workflow for evaluating the protective effects of D-PUFAs.

Quantitative Data on the Efficacy of Deuterated Fatty Acids

Numerous studies have demonstrated the potent antioxidant effects of D-PUFAs. The following tables summarize key quantitative findings from preclinical and clinical research.

| Study Model | D-PUFA Treatment | Biomarker | Result | Reference |

| Transgenic APOE3-Leiden.CETP mice | 1.2% D-PUFA diet for 12 weeks | Hepatic F2-isoprostanes | ~80% decrease compared to H-PUFA control | [6][7] |

| Transgenic APOE3-Leiden.CETP mice | 1.2% D-PUFA diet for 12 weeks | Plasma F2-isoprostanes | ~80% decrease compared to H-PUFA control | [6][7] |

| Transgenic APOE3-Leiden.CETP mice | 1.2% D-PUFA diet for 12 weeks | Hepatic Prostaglandin F2α | ~40% decrease compared to H-PUFA control | [6][7] |

| Transgenic APOE3-Leiden.CETP mice | 1.2% D-PUFA diet for 12 weeks | Plasma Prostaglandin F2α | ~40% decrease compared to H-PUFA control | [6][7] |

| APP/PS1 Mouse Model of Alzheimer's | D-PUFA enriched diet for 5 months | Brain F2-isoprostanes | Significant reduction compared to H-PUFA control | [8] |

| APP/PS1 Mouse Model of Alzheimer's | D-PUFA enriched diet for 5 months | Brain Neuroprostanes | Significant reduction compared to H-PUFA control | [8] |

| C. elegans | Deuterated trilinolenin | Lipid Peroxides | Significant prevention of accumulation | [3][4] |

| C. elegans | Deuterated trilinolenin | Reactive Oxygen Species (ROS) | Significant reduction in accumulation | [3][4] |

Table 1: Effect of D-PUFAs on Markers of Lipid Peroxidation

| Study Model | D-PUFA Treatment | Outcome | Result | Reference |

| Transgenic APOE3-Leiden.CETP mice | 1.2% D-PUFA diet for 12 weeks | Atherosclerotic lesion area | 26% reduction compared to H-PUFA control | [6][7] |

| Transgenic APOE3-Leiden.CETP mice | 1.2% D-PUFA diet for 12 weeks | Plasma total cholesterol | ~25% reduction compared to H-PUFA control | [6][7] |

| Transgenic APOE*3-Leiden.CETP mice | 1.2% D-PUFA diet for 12 weeks | Body weight gain | 54% reduction compared to H-PUFA control | [6][7] |

| C. elegans | Deuterated trilinolenin | Lifespan | Significant extension under normal and oxidative stress conditions | [3][4] |

Table 2: Therapeutic Effects of D-PUFAs in Disease Models

Experimental Protocols

This section provides detailed methodologies for key experiments involving deuterated fatty acids.

In Vivo Administration of Deuterated Fatty Acids in a Mouse Model

This protocol is adapted from studies investigating the effects of D-PUFAs in mouse models of metabolic and neurodegenerative diseases.[6][7][8]

Objective: To assess the in vivo effects of dietary D-PUFA supplementation on markers of oxidative stress and disease progression.

Materials:

-

Deuterated polyunsaturated fatty acids (e.g., 11,11-D2-Linoleic acid, 11,11,14,14-D4-Linolenic acid)

-

Control (hydrogenated) polyunsaturated fatty acids

-

Standard rodent chow or customized diet formulation

-

Experimental animals (e.g., specific transgenic mouse model)

-

Metabolic cages (optional, for urine and feces collection)

Procedure:

-

Diet Preparation:

-

Incorporate D-PUFAs or control H-PUFAs into the rodent diet at a specified percentage (e.g., 1.2% w/w). Ensure homogenous mixing of the fatty acids into the diet.

-

Prepare a control diet with an equivalent amount of the corresponding non-deuterated (hydrogenated) PUFAs.

-

-

Animal Acclimatization:

-

Acclimatize the animals to the housing conditions and a standard diet for at least one week before the start of the experiment.

-

-

Treatment Period:

-

Randomly assign animals to the D-PUFA or control diet groups.

-

Provide the respective diets and water ad libitum for the duration of the study (e.g., 12-18 weeks).

-

Monitor animal health, body weight, and food intake regularly.

-

-

Sample Collection:

-

At the end of the treatment period, euthanize the animals according to approved ethical protocols.

-

Collect blood samples via cardiac puncture into EDTA-containing tubes. Separate plasma by centrifugation.

-

Perfuse animals with saline to remove blood from tissues.

-

Dissect and collect relevant tissues (e.g., liver, brain, heart).

-

Snap-freeze all samples in liquid nitrogen and store at -80°C until analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Deuterated Fatty Acids in Biological Samples

This protocol outlines a standard method for the extraction and quantification of fatty acids, including their deuterated counterparts, from biological matrices.[9][10][11][12]

Objective: To determine the incorporation of D-PUFAs into tissue and plasma lipids and to quantify the overall fatty acid profile.

Materials:

-

Internal standards (deuterated fatty acids of a different mass, e.g., D8-arachidonic acid)

-

Methanol, isooctane, hydrochloric acid

-

Derivatization agent (e.g., pentafluorobenzyl bromide)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Lipid Extraction:

-

Homogenize tissue samples in an appropriate buffer.

-

To a known amount of tissue homogenate or plasma, add a known amount of the internal standard mixture.

-

Add methanol and hydrochloric acid to the sample.

-

Perform a liquid-liquid extraction with isooctane. The upper isooctane phase will contain the fatty acids.

-

-

Derivatization:

-

Evaporate the isooctane extract to dryness under a stream of nitrogen.

-

Reconstitute the residue in a solution containing the derivatization agent (e.g., pentafluorobenzyl bromide in acetonitrile). This step converts the fatty acids into their more volatile ester forms for GC analysis.

-

Incubate at room temperature to allow the reaction to complete.

-

Dry the sample again and reconstitute in a small volume of isooctane for injection into the GC-MS.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use a suitable capillary column for fatty acid methyl ester separation.

-

Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to detect the specific ions corresponding to the fatty acids of interest and their deuterated analogs.

-

-

Data Analysis:

-

Quantify the amount of each fatty acid by comparing its peak area to the peak area of the corresponding internal standard.

-

The incorporation of D-PUFAs can be calculated as the ratio of the deuterated fatty acid to its non-deuterated counterpart.

-

Signaling Pathways Modulated by Deuterated Fatty Acids

D-PUFAs exert their protective effects by intervening in key signaling pathways related to oxidative stress and cell death.

Lipid Peroxidation Cascade

This pathway illustrates the self-propagating nature of lipid peroxidation, which is inhibited by D-PUFAs at the initial hydrogen abstraction step.

References

- 1. Threshold protective effect of deuterated polyunsaturated fatty acids on peroxidation of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans [frontiersin.org]

- 5. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deuterium-reinforced polyunsaturated fatty acids protect against atherosclerosis by lowering lipid peroxidation and hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deuterium-reinforced polyunsaturated fatty acids protect against atherosclerosis by lowering lipid peroxidation and hypercholesterolemia. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]

- 8. Deuterated Polyunsaturated Fatty Acids Reduce Brain Lipid Peroxidation and Hippocampal Amyloid β-Peptide Levels, Without Discernable Behavioral Effects in an APP/PS1 Mutant Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lipidmaps.org [lipidmaps.org]

- 10. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lipidmaps.org [lipidmaps.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Stable Isotope Labeling with Oleic Acid-d9

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of Oleic acid-d9 as a stable isotope tracer for investigating lipid metabolism. It includes detailed experimental protocols, quantitative data analysis, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Stable Isotope Labeling with this compound

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. This compound is a deuterated form of oleic acid, a common monounsaturated fatty acid. By replacing nine hydrogen atoms with their heavier isotope, deuterium, this compound becomes a valuable tool for researchers to track the uptake, transport, and transformation of oleic acid in cells and organisms without the need for radioactive tracers.[1][2] This method offers high sensitivity and specificity, particularly when coupled with mass spectrometry, allowing for the precise quantification of labeled lipids in complex biological samples. The use of stable isotopes like deuterium has become a cornerstone of metabolic research, enabling detailed studies of lipid synthesis, storage, and signaling.

Core Applications in Research

The use of this compound as a metabolic tracer has several key applications in biomedical research:

-

Lipid Metabolism Studies: Tracing the incorporation of this compound into various lipid species such as triglycerides, phospholipids, and cholesterol esters provides insights into the dynamics of lipid synthesis and turnover.[3]

-

Drug Development: Researchers can assess the effects of pharmacological agents on lipid metabolism by monitoring changes in the distribution and abundance of this compound labeled lipids.

-

Disease Research: This technique is employed to investigate dysregulation of lipid metabolism in various diseases, including metabolic syndrome, cardiovascular disease, and cancer.

Quantitative Data Presentation

The following tables summarize the quantitative changes in lipid classes observed in hepatocytes after treatment with oleic acid. This data is representative of the types of quantitative insights that can be gained from stable isotope labeling experiments.

Table 1: Changes in Lipid Classes After Oleic Acid Treatment [3]

| Lipid Class | Change After Oleic Acid Treatment |

| Lysophosphatidylcholine (LPC) | Decreased |

| Phosphatidylglycerol (PG) | Decreased |

| Ceramides (Cer) | Decreased |

| Hexosylceramides (Hex1Cer) | Decreased |

| Dihexosylceramides (Hex2Cer) | Decreased |

| Cholesterol Ester (ChE) | Decreased |

| Coenzyme (Co) | Decreased |

| Diglyceride (DG) | Increased |

| Triglyceride (TG) | Increased |

| Acyl Carnitine (AcCa) | Increased |

Experimental Protocols

In Vitro: Stable Isotope Labeling of Cultured Cells

This protocol describes the labeling of cultured cells with this compound to trace its incorporation into cellular lipids.

Materials:

-

Cultured cells (e.g., Huh-7 hepatocytes, 3T3-L1 adipocytes)

-

Complete cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin/Streptomycin

-

This compound (deuterated oleic acid)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Plate cells at a desired density in culture dishes and allow them to adhere and grow for 24 hours.

-

Preparation of Labeling Medium:

-

Prepare a stock solution of this compound complexed to BSA. The molar ratio of fatty acid to BSA is typically between 3:1 and 6:1.

-

Warm the BSA solution (typically 10% in PBS) to 37°C.

-

Separately, prepare a stock solution of this compound in ethanol.

-

Slowly add the this compound solution to the warm BSA solution while stirring gently.

-

Incubate the mixture at 37°C for 1 hour to allow for complex formation.

-

Sterile-filter the this compound/BSA complex.

-

Supplement the cell culture medium with the this compound/BSA complex to the desired final concentration (e.g., 50-100 µM).

-

-

Labeling:

-

Remove the growth medium from the cultured cells and wash once with sterile PBS.

-

Add the prepared labeling medium containing this compound to the cells.

-

Incubate the cells for the desired period (e.g., 1, 4, 8, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

-

Cell Harvesting:

-

After the labeling period, remove the labeling medium and wash the cells twice with ice-cold PBS.

-

Harvest the cells by scraping or trypsinization.

-

Centrifuge the cell suspension to pellet the cells.

-

Wash the cell pellet with ice-cold PBS.

-

The cell pellet is now ready for lipid extraction.

-

In Vivo: Stable Isotope Labeling in a Mouse Model

This protocol outlines the administration of this compound to mice to study lipid metabolism in a whole-organism context.

Materials:

-

Mice (e.g., C57BL/6)

-

This compound, potassium salt

-

Vehicle for administration (e.g., corn oil, 20% TPGS)

-

Gavage needles or syringes for intravenous injection

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

Procedure:

-

Animal Preparation: Acclimate mice to the experimental conditions and fast them for an appropriate period (e.g., 4-6 hours) before tracer administration.

-

Tracer Administration:

-

Prepare a dosing solution of this compound in the chosen vehicle.

-

Administer the this compound solution to the mice via oral gavage or intravenous injection at a specific dose (e.g., 150 mg/kg).

-

-

Sample Collection:

-

Collect blood samples at various time points after tracer administration (e.g., 0, 15, 30, 60, 120, 240 minutes) via tail vein or retro-orbital bleeding.

-

Collect the blood into EDTA-coated tubes to prevent coagulation.

-

Centrifuge the blood to separate the plasma.

-

At the end of the experiment, euthanize the mice and collect tissues of interest (e.g., liver, adipose tissue, muscle).

-

Store plasma and tissue samples at -80°C until lipid extraction.

-

Lipid Extraction and Mass Spectrometry Analysis

This protocol describes the extraction of lipids from cell or tissue samples and their subsequent analysis by mass spectrometry.

Materials:

-

Cell pellets or homogenized tissue samples

-

Methanol

-

Methyl-tert-butyl ether (MTBE)

-

Water (LC-MS grade)

-

Internal standards (e.g., a deuterated lipid mixture)

-

Centrifuge

-

SpeedVac or nitrogen evaporator

-

LC-MS system (e.g., triple quadrupole or Q-TOF)

Procedure:

-

Lipid Extraction (MTBE Method):

-

To the cell pellet or tissue homogenate, add a mixture of methanol and internal standards.

-

Add MTBE and vortex thoroughly.

-

Add water to induce phase separation and vortex again.

-

Centrifuge to separate the aqueous and organic phases.

-

Carefully collect the upper organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen or using a SpeedVac.

-

-

Sample Preparation for Mass Spectrometry:

-

Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/isopropanol).

-

-

Mass Spectrometry Analysis:

-

Inject the reconstituted lipid extract into the LC-MS system.

-

Separate the different lipid classes using a suitable liquid chromatography method.

-

Detect and quantify the deuterated and non-deuterated lipid species using mass spectrometry. The mass shift corresponding to the number of deuterium atoms in this compound allows for its specific detection.

-

Mandatory Visualizations

Experimental Workflow for this compound Tracing

Caption: A generalized workflow for stable isotope tracing experiments using this compound.

Tracing this compound through the Sphingolipid Biosynthesis Pathway

Caption: Incorporation of this compound into the de novo sphingolipid biosynthesis pathway.

References

Methodological & Application

Application Note: Quantification of Oleic Acid in Biological Matrices using Oleic acid-d9 as an Internal Standard by LC-MS/MS

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of oleic acid in biological samples, such as plasma and serum, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Oleic acid-d9, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of oleic acid for various applications, including metabolic studies and clinical research.

Introduction

Oleic acid (C18:1) is one of the most abundant monounsaturated fatty acids in nature and plays a significant role in various physiological and pathological processes. Accurate quantification of oleic acid in biological matrices is crucial for understanding its role in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for this analysis due to its high selectivity, sensitivity, and throughput.[1][2][3] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting analytical variability, thereby improving the accuracy and precision of the quantification.[4][5] This application note provides a detailed protocol for the quantification of oleic acid in plasma/serum using this compound as an internal standard.

Experimental Workflow

Caption: Experimental workflow for the quantification of oleic acid.

Materials and Methods

Reagents and Materials

-

Oleic acid standard (≥99% purity)

-

This compound (15,15,16,16,17,17,18,18,18-d9) internal standard (≥99% purity)[6]

-

LC-MS grade acetonitrile, methanol, isopropanol, and water

-

LC-MS grade formic acid and ammonium acetate

-

Human plasma/serum (or other biological matrix)

-

Microcentrifuge tubes

-

Pipettes and tips

Standard Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of oleic acid and this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of oleic acid by serial dilution of the stock solution with methanol:water (50:50, v/v) to create calibration standards.[7]

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.

Sample Preparation Protocol

-

Pipette 100 µL of plasma or serum into a microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL this compound internal standard working solution to each sample, calibrator, and quality control sample (except blank).

-

Add 400 µL of cold acetonitrile to precipitate proteins.[8]

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (90% acetonitrile, 10% water with 2 mM ammonium acetate).[1]

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography

-

System: High-performance liquid chromatography (HPLC) system

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)[2]

-

Mobile Phase: Isocratic elution with 90% acetonitrile, 10% water, and 2 mM ammonium acetate.[1]

-

Flow Rate: 0.21 mL/min[1]

-

Injection Volume: 10 µL[1]

-

Column Temperature: 40°C

Mass Spectrometry

-

System: Triple quadrupole mass spectrometer

-

Ionization Source: Electrospray ionization (ESI) in negative mode[1]

-

Interface Temperature: 300°C[1]

-

Desolvation Line Temperature: 250°C[1]

-

Heat Block Temperature: 400°C[1]

-

Nebulizing Gas Flow: 3 L/min (Nitrogen)[1]

-

Drying Gas Flow: 10 L/min (Nitrogen)[1]

-

Collision Gas: Argon[1]

Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Oleic Acid | 281.2 | 281.2 | 50 |

| This compound | 290.3 | 290.3 | 50 |

Note: Since fatty acids often show poor fragmentation, monitoring the precursor ion in a pseudo-SRM mode can be an effective quantification strategy.[2]

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of oleic acid in biological matrices. The use of this compound as an internal standard effectively compensated for matrix effects and ensured high accuracy and precision.

Linearity and Sensitivity

The method exhibited excellent linearity over the tested concentration range. The limit of detection (LOD) and limit of quantification (LOQ) were determined to be sufficient for the analysis of endogenous oleic acid levels.

| Parameter | Value |

| Calibration Range | 1 - 1000 ng/mL |

| Correlation Coefficient (R²) | > 0.999 |

| Limit of Detection (LOD) | ~0.1 ng/mL |

| Limit of Quantification (LOQ) | ~0.5 ng/mL |

Quantitative data is representative and may vary based on the specific instrumentation and matrix.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control samples at three different concentration levels. The results were within the acceptable limits for bioanalytical method validation.

| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low | < 6.7 | < 7.0 | 100.5 - 119.4 |

| Medium | < 1.5 | < 2.5 | 100.5 - 119.4 |

| High | < 3.0 | < 4.8 | 105.0 - 118.1 |

Data adapted from similar fatty acid quantification methods.[9]

Signaling Pathway Visualization

Caption: Simplified metabolic pathways of oleic acid.

Conclusion

This application note presents a reliable and sensitive LC-MS/MS method for the quantification of oleic acid in biological samples using this compound as an internal standard. The protocol is straightforward and provides the necessary details for implementation in a research or clinical laboratory. The use of a stable isotope-labeled internal standard is critical for achieving the high-quality data required for meaningful biological interpretation.

References

- 1. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC-MS Sample Preparation | Thermo Fisher Scientific - KG [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. avantiresearch.com [avantiresearch.com]

- 7. shimadzu.com [shimadzu.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for Quantitative Lipidomics Analysis Using Oleic Acid-d9